molecular formula C12H11ClN2O B13868694 2-Chloro-6-(1-ethoxyethenyl)quinazoline

2-Chloro-6-(1-ethoxyethenyl)quinazoline

Cat. No.: B13868694
M. Wt: 234.68 g/mol
InChI Key: JURYCZRGNZSKCV-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-ethoxyethenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-ethoxyethenyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloroquinazoline with an ethoxyethenyl group under controlled conditions. The reaction may require the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-ethoxyethenyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .

Scientific Research Applications

2-Chloro-6-(1-ethoxyethenyl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-ethoxyethenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-6-(1-ethoxyethenyl)quinazoline include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the chloro and ethoxyethenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-6-(1-ethoxyethenyl)quinazoline

InChI

InChI=1S/C12H11ClN2O/c1-3-16-8(2)9-4-5-11-10(6-9)7-14-12(13)15-11/h4-7H,2-3H2,1H3

InChI Key

JURYCZRGNZSKCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC2=CN=C(N=C2C=C1)Cl

Origin of Product

United States

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